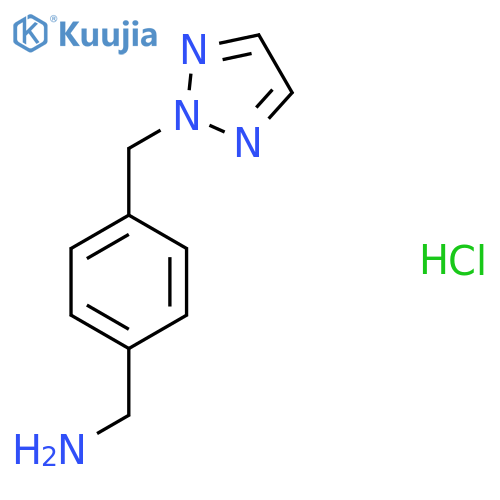Cas no 1824274-40-9 ((4-((2H-1,2,3-triazol-2-yl)methyl)phenyl)methanamine hydrochloride)

1824274-40-9 structure
商品名:(4-((2H-1,2,3-triazol-2-yl)methyl)phenyl)methanamine hydrochloride
(4-((2H-1,2,3-triazol-2-yl)methyl)phenyl)methanamine hydrochloride 化学的及び物理的性質
名前と識別子
-
- EN300-241111
- {4-[(2H-1,2,3-triazol-2-yl)methyl]phenyl}methanamine hydrochloride
- (4-((2H-1,2,3-triazol-2-yl)methyl)phenyl)methanamine hydrochloride
- 1824274-40-9
- [4-(triazol-2-ylmethyl)phenyl]methanamine;hydrochloride
- AKOS026747339
- F2167-1663
-
- インチ: 1S/C10H12N4.ClH/c11-7-9-1-3-10(4-2-9)8-14-12-5-6-13-14;/h1-6H,7-8,11H2;1H
- InChIKey: UJOGSRALUODRAO-UHFFFAOYSA-N
- ほほえんだ: Cl.N1(CC2C=CC(CN)=CC=2)N=CC=N1
計算された属性
- せいみつぶんしりょう: 224.0828741g/mol
- どういたいしつりょう: 224.0828741g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 15
- 回転可能化学結合数: 3
- 複雑さ: 160
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 56.7Ų
(4-((2H-1,2,3-triazol-2-yl)methyl)phenyl)methanamine hydrochloride 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-241111-5.0g |
{4-[(2H-1,2,3-triazol-2-yl)methyl]phenyl}methanamine hydrochloride |
1824274-40-9 | 95% | 5.0g |
$2318.0 | 2024-06-19 | |
| Enamine | EN300-241111-10.0g |
{4-[(2H-1,2,3-triazol-2-yl)methyl]phenyl}methanamine hydrochloride |
1824274-40-9 | 95% | 10.0g |
$3438.0 | 2024-06-19 | |
| Life Chemicals | F2167-1663-10g |
(4-((2H-1,2,3-triazol-2-yl)methyl)phenyl)methanamine hydrochloride |
1824274-40-9 | 95%+ | 10g |
$2566.0 | 2023-09-06 | |
| TRC | H237501-500mg |
(4-((2h-1,2,3-triazol-2-yl)methyl)phenyl)methanamine hydrochloride |
1824274-40-9 | 500mg |
$ 570.00 | 2022-06-04 | ||
| Enamine | EN300-241111-0.05g |
{4-[(2H-1,2,3-triazol-2-yl)methyl]phenyl}methanamine hydrochloride |
1824274-40-9 | 95% | 0.05g |
$671.0 | 2024-06-19 | |
| Enamine | EN300-241111-0.1g |
{4-[(2H-1,2,3-triazol-2-yl)methyl]phenyl}methanamine hydrochloride |
1824274-40-9 | 95% | 0.1g |
$703.0 | 2024-06-19 | |
| Enamine | EN300-241111-1.0g |
{4-[(2H-1,2,3-triazol-2-yl)methyl]phenyl}methanamine hydrochloride |
1824274-40-9 | 95% | 1.0g |
$800.0 | 2024-06-19 | |
| Life Chemicals | F2167-1663-5g |
(4-((2H-1,2,3-triazol-2-yl)methyl)phenyl)methanamine hydrochloride |
1824274-40-9 | 95%+ | 5g |
$1833.0 | 2023-09-06 | |
| Enamine | EN300-241111-10g |
{4-[(2H-1,2,3-triazol-2-yl)methyl]phenyl}methanamine hydrochloride |
1824274-40-9 | 10g |
$3438.0 | 2023-09-15 | ||
| Enamine | EN300-241111-1g |
{4-[(2H-1,2,3-triazol-2-yl)methyl]phenyl}methanamine hydrochloride |
1824274-40-9 | 1g |
$800.0 | 2023-09-15 |
(4-((2H-1,2,3-triazol-2-yl)methyl)phenyl)methanamine hydrochloride 関連文献
-
Bernardo Barbiellini,Hasnain Hafiz,Susmita Basak,Jun Liu,Thomas Richardson,Guojiun Shu,Fangcheng Chou,Tsu-Chien Weng,Dennis Nordlund,Dimosthenis Sokaras,Brian Moritz,Thomas P. Devereaux,Ruimin Qiao,Yi-De Chuang,Arun Bansil,Zahid Hussain,Wanli Yang Phys. Chem. Chem. Phys., 2015,17, 26369-26377
-
Hong Xu,Ke Ni,Xiaokun Li,Guangzong Fang,Guohong Fan RSC Adv., 2017,7, 51403-51410
-
Ileana Menegazzo,Alexander Fries,Stefano Mammi,Roberta Galeazzi,Gianluca Martelli,Mario Orena,Samuele Rinaldi Chem. Commun., 2006, 4915-4917
-
Ji Hoon Park,Hee Sung Lee,Junyeong Lee,Kimoon Lee,Gyubaek Lee,Kwan Hyuck Yoon,Myung M. Sung,Seongil Im Phys. Chem. Chem. Phys., 2012,14, 14202-14206
1824274-40-9 ((4-((2H-1,2,3-triazol-2-yl)methyl)phenyl)methanamine hydrochloride) 関連製品
- 30764-59-1((4-ethylphenyl)-(furan-2-yl)methanone)
- 1310405-22-1(6-Fluoro-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine)
- 1806703-97-8(Ethyl 4-mercapto-3-(3-oxopropyl)benzoate)
- 1366323-84-3((3S)-3-{(tert-butoxy)carbonylamino}-3-(3-chlorothiophen-2-yl)propanoic acid)
- 2639425-58-2(3-Methyl-5-(trifluoromethyl)thiophen-2-amine)
- 34582-33-7(1-(tert-Butyl) 5-methyl L-glutamate hydrochloride)
- 845799-66-8(1-3-(propan-2-yloxy)propyl-3-(thiophene-2-sulfonyl)-1H-pyrrolo2,3-bquinoxalin-2-amine)
- 2137517-00-9(tert-butyl 5-amino-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylate)
- 1805131-27-4(4-Amino-2-fluoro-6-(trifluoromethoxy)benzoic acid)
- 929203-04-3(4-(3-pyridinyl)phenylboronic acid pinacol ester)
推奨される供給者
Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量

Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Amadis Chemical Company Limited
ゴールドメンバー
中国のサプライヤー
試薬

Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
